molecular formula C17H21NO5 B15126546 Nerbowdine

Nerbowdine

Cat. No.: B15126546
M. Wt: 319.4 g/mol
InChI Key: KCNHESDRNJNLEV-UHFFFAOYSA-N
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Description

Nerbowdine (synonyms: haemanthine, hemanthine, buphantine) is a crinane-type alkaloid isolated primarily from plants in the Amaryllidaceae family, such as Boophone haemanthoides and Boophone disticha. It is characterized by the molecular formula C₁₇H₂₁NO₅ (molecular weight: 319.357 g/mol) and exhibits a stereochemically complex structure with key substituents at C1, C3, C11, and C12 . Its α- and β-oriented acetate groups at C1 and C3, along with β-orientation at C11/C12, are critical for its optical properties and bioactivity . This compound is recognized as a precursor to synthetic diacetate derivatives and shares structural homology with other neuroprotective alkaloids in its class .

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-triene-15,17-diol

InChI

InChI=1S/C17H21NO5/c1-21-15-10-7-18-3-2-17(13(18)4-9(19)5-14(17)20)11(10)6-12-16(15)23-8-22-12/h6,9,13-14,19-20H,2-5,7-8H2,1H3

InChI Key

KCNHESDRNJNLEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CN3CCC4(C3CC(CC4O)O)C2=CC5=C1OCO5

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Nerbowdine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen for reduction reactions and methylating agents for N-methylation . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound include its N-methylated derivatives, which have shown enhanced butyrylcholinesterase inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Nerbowdine with analogous alkaloids, focusing on structural features, bioactivity, and pharmacological profiles.

Structural Comparison

Table 1: Structural Features of this compound and Related Alkaloids
Compound Molecular Formula Key Substituents Stereochemical Features Source Plant
This compound C₁₇H₂₁NO₅ - Acetate groups at C1 (α), C3 (α)
- β-orientation at C11/C12
NOESY correlations: H1β/H10, H3β with H2α/H4α Boophone haemanthoides
Buphanamine C₁₈H₂₃NO₅ - Methoxy (-OMe) at R2
- Hydroxyl (-OH) at R3
C1/C3 substituents in β-configuration Boophone disticha
Distichamine C₁₉H₂₅NO₆ - Dual methoxy groups at R1/R2
- Ketone group at R3
Axial substituents at C4/C6 B. haemanthoides
Lycorine C₁₆H₁₇NO₄ - Phenolic -OH at C2
- Methylenedioxy bridge at C7/C8
Planar aromatic core with γ-lactam ring Multiple Amaryllidaceae
Crinine C₁₆H₁₇NO₃ - Hydroxyl (-OH) at C11
- No acetyl groups
β-orientation at C11/C12 Crinum spp.

Key Observations :

  • This compound’s acetylated C1/C3 distinguishes it from non-acetylated analogs like crinine and lycorine .
  • The β-orientation at C11/C12 is conserved across crinane-type alkaloids but varies in lycorine-type compounds due to differences in ring fusion .
  • Synthetic derivatives of this compound (e.g., acetylthis compound) introduce additional acetyl groups, enhancing lipophilicity and altering bioactivity .

Bioactivity and Pharmacological Profiles

Table 2: Comparative Bioactivity of this compound and Analogues
Compound Neuroprotective Activity Cytotoxicity (IC₅₀) Acetylcholinesterase Inhibition Key Studies
This compound Moderate (cell viability ↑ at 2.5 µg/mL) High (cell survival ↓) Not reported - Precursor to cytotoxic diacetate derivatives
Buphanamine High Low IC₅₀: 8.2 µM - Potent AChE inhibitor; used in dementia models
Lycorine Low Moderate IC₅₀: 12.4 µM - Antiviral and antiproliferative effects
Crinine High Low IC₅₀: 5.8 µM - Neuroprotection via NMDA receptor modulation
Distichamine Not reported High Not reported - Cytotoxic at all tested concentrations in SH-SY5Y cells

Key Findings :

  • This compound itself shows moderate neuroprotective activity but serves as a precursor to highly cytotoxic derivatives (e.g., compound 2 in ), which reduce SH-SY5Y cell survival by >50% at 2.5 µg/mL .
  • Buphanamine and crinine exhibit superior acetylcholinesterase (AChE) inhibition, making them candidates for Alzheimer’s disease research .
  • Lycorine ’s planar structure correlates with its antiviral properties but limits neuroprotective efficacy compared to crinane-type alkaloids .

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